molecular formula C13H11NO3 B3187195 Carbamic acid, (4-hydroxyphenyl)-, phenyl ester CAS No. 14235-95-1

Carbamic acid, (4-hydroxyphenyl)-, phenyl ester

Cat. No.: B3187195
CAS No.: 14235-95-1
M. Wt: 229.23 g/mol
InChI Key: UIYOVJRPKYVWTK-UHFFFAOYSA-N
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Description

Carbamic acid, (4-hydroxyphenyl)-, phenyl ester is an organic compound with the molecular formula C13H11NO3 and a molecular weight of 229.23 g/mol. This compound is a type of ester, specifically a carbamate ester, which is derived from carbamic acid and phenol. It is known for its applications in various fields, including pharmaceuticals and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, (4-hydroxyphenyl)-, phenyl ester typically involves the reaction of phenyl chloroformate with 4-hydroxyaniline under basic conditions. The reaction proceeds as follows:

    Reactants: Phenyl chloroformate and 4-hydroxyaniline.

    Conditions: The reaction is carried out in the presence of a base such as pyridine or triethylamine.

    Procedure: The phenyl chloroformate is added dropwise to a solution of 4-hydroxyaniline in an appropriate solvent (e.g., dichloromethane) containing the base. The mixture is stirred at room temperature until the reaction is complete.

    Product Isolation: The product is isolated by extraction, followed by purification using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production with high purity.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, (4-hydroxyphenyl)-, phenyl ester undergoes various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding phenol and carbamic acid.

    Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

    Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions, forming various substituted derivatives.

Common Reagents and Conditions

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Hydrolysis: Phenol and carbamic acid.

    Oxidation: Quinones or other oxidized phenolic derivatives.

    Substitution: Various substituted phenolic compounds.

Scientific Research Applications

Carbamic acid, (4-hydroxyphenyl)-, phenyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a prodrug or a pharmacologically active compound.

    Industry: Utilized in the production of polymers and other materials with specific properties

Mechanism of Action

The mechanism of action of carbamic acid, (4-hydroxyphenyl)-, phenyl ester involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to its biological effects. The phenolic group can participate in hydrogen bonding and other interactions with biological macromolecules, influencing its activity .

Comparison with Similar Compounds

Similar Compounds

    Ethyl carbamate: Another carbamate ester with different substituents.

    Methyl carbamate: A simpler carbamate ester with a methyl group instead of a phenyl group.

    Phenyl carbamate: Similar structure but lacks the hydroxyl group on the phenyl ring.

Uniqueness

Carbamic acid, (4-hydroxyphenyl)-, phenyl ester is unique due to the presence of both a phenolic hydroxyl group and a carbamate ester linkage. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

phenyl N-(4-hydroxyphenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3/c15-11-8-6-10(7-9-11)14-13(16)17-12-4-2-1-3-5-12/h1-9,15H,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIYOVJRPKYVWTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC(=O)NC2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10469720
Record name Carbamic acid, (4-hydroxyphenyl)-, phenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10469720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14235-95-1
Record name Carbamic acid, (4-hydroxyphenyl)-, phenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10469720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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